An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-iodo-5-(trifluoromethyl)benzene is a substituted aromatic compound with the chemical formula C₇H₃ClF₃I.[1][2] Its unique molecular structure, featuring a benzene ring functionalized with a chlorine atom, an iodine atom, and a trifluoromethyl group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The physical properties of this compound are critical for its handling, reaction optimization, and for understanding its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known and predicted physical properties of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene, alongside generalized experimental protocols for their determination.
Molecular Structure and Identification
The structure of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene is characterized by a benzene ring with substituents at the 1, 3, and 5 positions. The presence of electron-withdrawing groups (chloro, iodo, and trifluoromethyl) significantly influences the electronic environment of the aromatic ring and, consequently, its physical and chemical properties.
| Identifier | Value | Source |
| IUPAC Name | 1-chloro-3-iodo-5-(trifluoromethyl)benzene | PubChem[1] |
| CAS Number | 1189352-83-7 | PubChem[1] |
| Molecular Formula | C₇H₃ClF₃I | PubChem[1] |
| Molecular Weight | 306.45 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)I)C(F)(F)F | PubChem[1] |
| InChI Key | LJWHHSGVKPUZEL-UHFFFAOYSA-N | PubChem[1] |
Tabulated Physical Properties
The following table summarizes the available quantitative physical property data for 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. It is important to note that much of the currently available data is predicted through computational models and awaits experimental verification.
| Physical Property | Value | Notes | Source |
| Appearance | Colorless to light yellow liquid | - | ChemicalBook |
| Boiling Point | 217.9 ± 35.0 °C | Predicted | ECHEMI, ChemicalBook |
| Density | 1.952 ± 0.06 g/cm³ | Predicted | ECHEMI, ChemicalBook |
| Refractive Index | Not Available | - | - |
| Melting Point | Not Available | - | - |
| Solubility | Limited water solubility; soluble in organic solvents like dichloromethane and carbon tetrachloride. | General property of similar compounds. | ChemShuttle[3] |
Experimental Protocols for Physical Property Determination
Given the limited availability of experimentally determined data, this section outlines standard methodologies for the determination of key physical properties of liquid aromatic compounds, which are directly applicable to 1-Chloro-3-iodo-5-(trifluoromethyl)benzene.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology: Thiele Tube Method
This method is suitable for small sample volumes.
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Sample Preparation: A small amount of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene (a few drops) is placed in a small test tube (fusion tube).
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Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
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Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
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Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
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Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is then discontinued.
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Boiling Point Determination: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass per unit volume of a substance.
Methodology: Pycnometer Method
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape.
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Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured (m₁).
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Sample Filling: The pycnometer is filled with 1-Chloro-3-iodo-5-(trifluoromethyl)benzene, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
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Weighing: The filled pycnometer is weighed to determine the mass of the liquid (m₂).
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Calibration with Water: The process is repeated with distilled water at a known temperature to determine the volume of the pycnometer. The weight of the pycnometer filled with water is measured (m₃).
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Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Methodology: Abbe Refractometer
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Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
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Sample Application: A few drops of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene are placed on the prism of the refractometer.
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Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.
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Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Structure-Property Relationships
The physical properties of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene are a direct consequence of its molecular structure. The interplay of the benzene ring and its substituents dictates the intermolecular forces, which in turn determine properties like boiling point and density.
